molecular formula C18H11ClN2O2 B14487302 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid CAS No. 65533-82-6

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid

Cat. No.: B14487302
CAS No.: 65533-82-6
M. Wt: 322.7 g/mol
InChI Key: CKIDMUFWXQJQTM-UHFFFAOYSA-N
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Description

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a carboxylic acid functional group. It has a molecular mass of 322.7457 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.

Scientific Research Applications

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid include other cinnoline derivatives with different substituents, such as:

  • 3-Chloro-4-methyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
  • 3-Bromo-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65533-82-6

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

3-chloro-4-phenylcyclopenta[c]cinnoline-1-carboxylic acid

InChI

InChI=1S/C18H11ClN2O2/c19-14-10-13(18(22)23)16-12-8-4-5-9-15(12)20-21(17(14)16)11-6-2-1-3-7-11/h1-10H,(H,22,23)

InChI Key

CKIDMUFWXQJQTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C3=C4C=CC=CC4=N2)C(=O)O)Cl

Origin of Product

United States

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